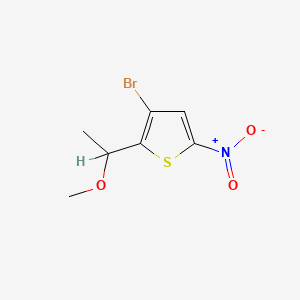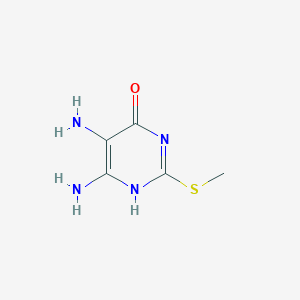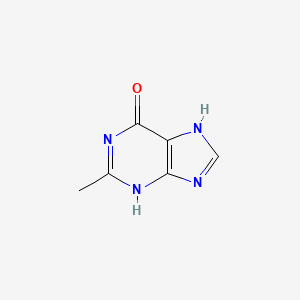![molecular formula C9H14O2 B7795532 2-Oxaspiro[4.5]decan-1-one CAS No. 4420-11-5](/img/structure/B7795532.png)
2-Oxaspiro[4.5]decan-1-one
Übersicht
Beschreibung
2-Oxaspiro[45]decan-1-one is a chemical compound with the molecular formula C9H14O2 It is a spirocyclic compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing 2-Oxaspiro[4.5]decan-1-one involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the oxaspirocycle .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Prins/pinacol cascade process can be adapted for larger-scale synthesis. The use of Lewis acids and appropriate reaction conditions can be optimized for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and potential bioactive properties.
Medicine: Research is ongoing to explore its potential medicinal properties, including its use as a precursor for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Oxaspiro[4.5]decan-1-one involves its interaction with various molecular targets. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to bioactive effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxaspiro(4,5)decan-2-one: Another spirocyclic compound with a similar structure but different functional groups.
2,6,10,10-Tetramethyl-1-oxaspiro(4,5)decan-6-ol: A related compound with additional methyl groups and a hydroxyl group.
Uniqueness
2-Oxaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-oxaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-9(6-7-11-8)4-2-1-3-5-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHLSIACSZGPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCOC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196067 | |
| Record name | 2-Oxaspiro(4,5)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4420-11-5 | |
| Record name | 2-Oxaspiro(4,5)decan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxaspiro(4,5)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B7795471.png)

![5-chloro-2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid](/img/structure/B7795492.png)






![(2E)-2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7795542.png)
![2-[[(E)-(3-methyl-4-oxo-1-pyridin-2-yl-6,7-dihydroindazol-5-ylidene)methyl]amino]benzoic acid](/img/structure/B7795548.png)
![4-methyl-N-[(E)-(3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzenesulfonamide](/img/structure/B7795556.png)
![(NE)-N-[(4Z)-1-[3,5-bis(trifluoromethyl)phenyl]-4-hydroxyimino-3,6,6-trimethyl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B7795560.png)
